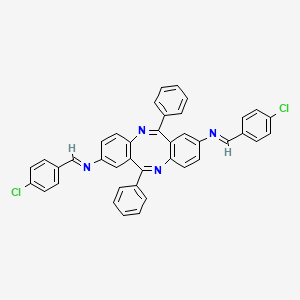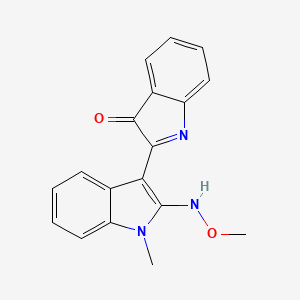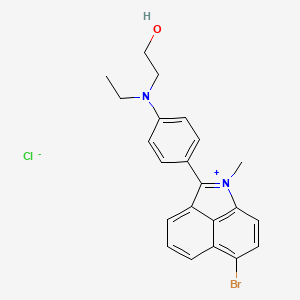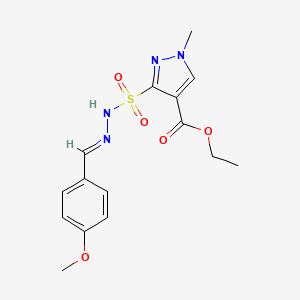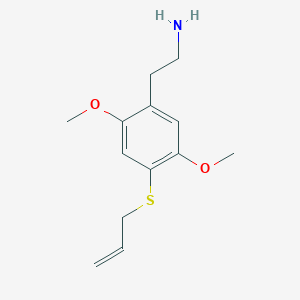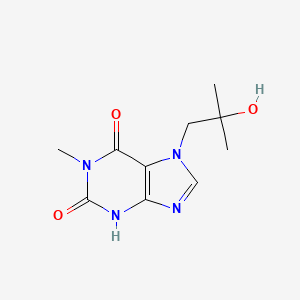
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the 2,4-dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the phenylthioethyloxy group: This can be done through a Williamson ether synthesis, where an alkoxide reacts with a halide.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthioethyloxy group.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Dihydroimidazole derivatives.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antifungal agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate involves its interaction with specific molecular targets:
Molecular targets: Enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathways involved: Inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately cell death in fungi.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent.
Miconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-phenylthioethyloxy)-2-propanol oxalate is unique due to its specific chemical structure, which may confer distinct biological activities and pharmacokinetic properties compared to other imidazole derivatives.
Propriétés
Numéro CAS |
83337-92-2 |
|---|---|
Formule moléculaire |
C22H22Cl2N2O6S |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(2-phenylsulfanylethoxy)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C20H20Cl2N2O2S.C2H2O4/c21-16-6-7-18(19(22)12-16)20(25,13-24-9-8-23-15-24)14-26-10-11-27-17-4-2-1-3-5-17;3-1(4)2(5)6/h1-9,12,15,25H,10-11,13-14H2;(H,3,4)(H,5,6) |
Clé InChI |
NBYUMZMVFDKDDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCOCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



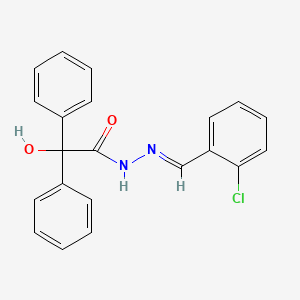

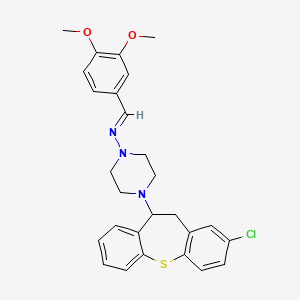
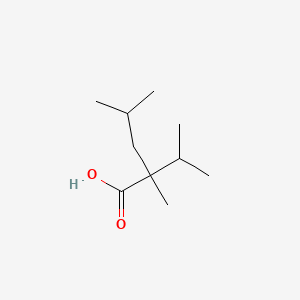
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
